molecular formula C22H24O6 B11650629 8-ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one

8-ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one

Cat. No.: B11650629
M. Wt: 384.4 g/mol
InChI Key: MXMLKECABSTTLT-UHFFFAOYSA-N
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Description

8-Ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one is a complex organic compound characterized by its unique cycloheptafuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include:

    Solvents: Common solvents such as dichloromethane or ethanol.

    Catalysts: Acidic or basic catalysts to facilitate the cyclization process.

    Temperature: Reactions are usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and high yield.

    Continuous Flow Reactors: To enhance efficiency and scalability.

    Purification: Techniques such as recrystallization or chromatography to obtain a pure product.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Requires appropriate solvents and temperatures to ensure selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 8-ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers are investigating its effects on different biological pathways to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 8-ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one
  • 8-Ethoxy-1,3-dimethyl-6-phenyl-4H-cyclohepta[c]furan-4-one
  • 8-Ethoxy-1,3-dimethyl-6-(3,4-dimethoxyphenyl)-4H-cyclohepta[c]furan-4-one

Uniqueness

Compared to similar compounds, 8-ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one stands out due to its specific substitution pattern. The presence of the ethoxy group and the trimethoxyphenyl moiety imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

4-ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)cyclohepta[c]furan-8-one

InChI

InChI=1S/C22H24O6/c1-7-27-17-9-14(8-16(23)20-12(2)28-13(3)21(17)20)15-10-18(24-4)22(26-6)19(11-15)25-5/h8-11H,7H2,1-6H3

InChI Key

MXMLKECABSTTLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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